molecular formula C15H8Cl2O4 B14203226 Phenyl 3,5-bis(chlorocarbonyl)benzoate CAS No. 847449-90-5

Phenyl 3,5-bis(chlorocarbonyl)benzoate

Cat. No.: B14203226
CAS No.: 847449-90-5
M. Wt: 323.1 g/mol
InChI Key: DFIVCOTYQRVJMF-UHFFFAOYSA-N
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Description

Phenyl 3,5-bis(chlorocarbonyl)benzoate is a highly reactive aromatic ester characterized by two chlorocarbonyl (-COCl) groups at the 3 and 5 positions of the benzoate ring. These groups confer significant electrophilic reactivity, making the compound a versatile intermediate in organic synthesis, particularly for acylations and polymer crosslinking. The compound’s reactivity is attributed to the electron-withdrawing chlorine atoms, which enhance the electrophilicity of the carbonyl carbons, enabling nucleophilic substitutions or condensations.

Properties

CAS No.

847449-90-5

Molecular Formula

C15H8Cl2O4

Molecular Weight

323.1 g/mol

IUPAC Name

phenyl 3,5-dicarbonochloridoylbenzoate

InChI

InChI=1S/C15H8Cl2O4/c16-13(18)9-6-10(14(17)19)8-11(7-9)15(20)21-12-4-2-1-3-5-12/h1-8H

InChI Key

DFIVCOTYQRVJMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 3,5-bis(chlorocarbonyl)benzoate can be synthesized through the reaction of 3,5-dichlorobenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants and the use of efficient purification techniques such as distillation and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3,5-bis(chlorocarbonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles such as amines or alcohols to form amides or esters.

    Reduction Reactions: The compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Hydrolysis: In the presence of water and a base, the chlorocarbonyl groups can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols, typically under basic conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Hydrolysis: Aqueous sodium hydroxide or other bases.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Alcohols: Formed from reduction reactions.

    Carboxylic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

Phenyl 3,5-bis(chlorocarbonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in the modification of biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl 3,5-bis(chlorocarbonyl)benzoate involves the reactivity of its chlorocarbonyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related benzoate esters highlights key differences in reactivity, applications, and physicochemical properties.

Structural and Functional Group Variations

Compound Name Substituents/Functional Groups Key Features
Phenyl 3,5-bis(chlorocarbonyl)benzoate Phenyl ester + 3,5-chlorocarbonyl groups High reactivity for acylations; potential crosslinking agent .
Phenyl benzoate (CAS 93-99-2) Phenyl ester Insect repellent properties; binds CSP2 proteins (Ki = 19.75 µM) .
Benzyl benzoate (CAS 120-51-4) Benzyl ester Medicinal use (scabies treatment); higher boiling point (323°C) .
2,2,2-Trichloroethyl 3,5-bis(perfluorobenzyloxy)benzoate Perfluorobenzyloxy + trichloroethyl ester High thermal/chemical resistance; fluorinated substituents enhance stability .
12G1-AG-Cl () Long alkyl chains (dodecyloxy groups) Liquid crystalline behavior; used in dendrimer synthesis .

Physicochemical Properties

  • Solubility : Chlorocarbonyl groups in the target compound increase polarity, enhancing solubility in polar aprotic solvents (e.g., THF, DCM). In contrast, benzyl benzoate and phenyl benzoate are more lipophilic .
  • Thermal Stability: Perfluorinated derivatives () exhibit superior thermal stability (decomposition >300°C) compared to non-fluorinated analogs .
  • Melting Points : Alkyl chain-rich derivatives (e.g., 12G1-AG-Cl) have lower melting points (e.g., 116°C for 12G1-AG-Dibromo precursor) due to reduced crystallinity .

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